molecular formula C11H7BrF3NO B597980 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline CAS No. 18706-38-2

4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline

Cat. No.: B597980
CAS No.: 18706-38-2
M. Wt: 306.082
InChI Key: IVMJQGFGIGPEPH-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline (CAS: 18706-38-2) is a halogenated quinoline derivative with a molecular formula of C₁₁H₇BrF₃NO and a molecular weight of 306.08 g/mol . The compound features a quinoline backbone substituted with a bromine atom at the 4-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 2-position. This trifunctional substitution pattern confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound is stored under inert conditions at 2–8°C, reflecting its sensitivity to environmental degradation .

Properties

IUPAC Name

4-bromo-6-methoxy-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMJQGFGIGPEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674871
Record name 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-38-2
Record name 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Approaches

The quinoline core is traditionally constructed via cyclization reactions. A common route involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds. For example, the Skraup reaction using 3-bromo-5-methoxyaniline and trifluoromethyl acetylene precursors under acidic conditions (H₂SO₄, glycerol) generates the quinoline skeleton. This method typically achieves yields of 45–60%, though side products like over-brominated analogues may form due to the reactivity of bromine at elevated temperatures.

Bromination Techniques

Electrophilic bromination at the 4-position is critical. Classical methods employ molecular bromine (Br₂) in dichloromethane at 0–5°C, yielding 4-bromo intermediates with 70–85% efficiency. However, competing dibromination at the 4- and 8-positions necessitates careful stoichiometric control (1.1 equiv Br₂). Alternative brominating agents like N-bromosuccinimide (NBS) in acetonitrile reduce side reactions, achieving 82% selectivity for monobromination.

Table 1: Bromination Agent Performance Comparison

AgentSolventTemp (°C)Yield (%)Selectivity (%)
Br₂CH₂Cl₂0–57870
NBSCH₃CN258290
CuBr₂DMF806560

Methoxy Group Introduction

Methoxylation is achieved via nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C. A competing pathway involves O-alkylation of hydroxyl precursors, as demonstrated in coumarin-based ligand syntheses. For instance, treatment of 6-hydroxy-2-(trifluoromethyl)quinoline with methyl iodide and K₂CO₃ in acetone affords the methoxy derivative in 88% yield.

Modern Synthetic Approaches

Transition Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization. Suzuki-Miyaura coupling of 4-bromo-6-methoxyquinoline with trifluoromethylboronic acid under Pd(PPh₃)₄ catalysis introduces the CF₃ group at the 2-position. Optimized conditions (toluene, 100°C, 12 h) yield 75–80% product with <5% homocoupling byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps. Cyclization of 2-amino-4-bromo-6-methoxybenzaldehyde with trifluoroacetone under microwave conditions (150°C, 20 min) achieves 92% conversion versus 65% in conventional heating. This method reduces reaction times from 12 h to 30 min while improving purity.

Industrial-Scale Production

Continuous Flow Processes

Industrial protocols prioritize safety and scalability. A patented continuous flow system brominates 6-methoxy-2-(trifluoromethyl)quinoline using NBS in acetonitrile, achieving 95% conversion with residence times <10 minutes. Automated quenching with Na₂S₂O₃ minimizes bromine waste, aligning with green chemistry principles.

Solvent and Catalyst Optimization

Solvent selection profoundly impacts yield and purity. Comparative studies show that replacing DMF with cyclopentyl methyl ether (CPME) in methoxylation steps reduces impurities from 12% to 3% while maintaining 85% yield. Heterogeneous catalysts like Pd/C (5 wt%) enable easy recovery and reuse over five cycles without activity loss.

Table 2: Industrial Process Parameters

ParameterBatch ProcessContinuous Flow
Reaction Time8 h10 min
Yield78%95%
Solvent Consumption15 L/kg product5 L/kg product
Energy Use120 kWh/kg40 kWh/kg

Comparative Analysis of Synthetic Routes

A cost-benefit analysis reveals that microwave-assisted methods reduce energy costs by 60% compared to classical thermal approaches. However, transition metal catalysts contribute 35–40% of total material costs in cross-coupling routes. Industrial flow systems offer the lowest environmental impact, with E-factor values of 8.2 versus 23.5 for batch protocols .

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (C₁₀H₄BrClF₃N, MW: 310.50)

  • Key Difference : Replaces the 6-methoxy group with chlorine.
  • Applications: Chlorinated quinolines are often intermediates in agrochemicals due to enhanced stability .

4-Bromo-6-(trifluoromethoxy)quinoline (C₁₀H₅BrF₃NO, MW: 308.06)

  • Key Difference : Substitutes methoxy with trifluoromethoxy at position 5.
  • Impact : The trifluoromethoxy group increases lipophilicity (logP) and metabolic stability, making it advantageous in drug design for blood-brain barrier penetration .
  • Synthetic Utility : Used in kinase inhibitor libraries for its balanced solubility and potency .

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline (C₁₀H₄BrClF₃N, MW: 310.50)

  • Key Difference : Bromine and chlorine positions are swapped (Br at 6, Cl at 4).
  • Impact : Positional isomerism significantly alters binding to biological targets. For example, 6-bromo derivatives show higher affinity for kinase ATP-binding pockets compared to 4-bromo isomers .
  • Synthesis : Achieved via palladium-catalyzed cross-coupling, similar to methods in .

4,5-Dichloro-2-(trifluoromethyl)quinoline (C₁₀H₄Cl₂F₃N, MW: 266.05)

  • Key Difference : Dichloro substitution at 4,5-positions.
  • Impact : Enhanced electrophilicity at the 4-position facilitates nucleophilic aromatic substitution, a pathway less accessible in the methoxy-containing target compound .

4-(Difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (C₁₂H₅F₈NO, MW: 355.13)

  • Key Difference : Incorporates difluoromethyl and trifluoromethoxy groups.
  • Impact : The difluoromethyl group improves metabolic stability by resisting oxidative degradation, a property leveraged in crop protection agents .

6-Fluoro-4-(1,2,2,2-tetrafluoroethyl)-2-(trifluoromethyl)quinoline (C₁₂H₅F₇N, MW: 338.12)

  • Key Difference : Features a tetrafluoroethyl chain at position 3.
  • Impact : Increased fluorine content enhances hydrophobicity and vapor pressure, relevant for fumigant applications .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Applications
This compound C₁₁H₇BrF₃NO 306.08 Br (4), OMe (6), CF₃ (2) 3.2 Medicinal chemistry intermediates
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline C₁₀H₄BrClF₃N 310.50 Br (4), Cl (6), CF₃ (2) 3.8 Agrochemical synthesis
4-Bromo-6-(trifluoromethoxy)quinoline C₁₀H₅BrF₃NO 308.06 Br (4), OCF₃ (6) 4.1 Kinase inhibitors
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline C₁₀H₄BrClF₃N 310.50 Br (6), Cl (4), CF₃ (2) 3.7 Drug discovery

*logP values estimated using ChemDraw.

Research Findings and Implications

  • Synthetic Flexibility : The methoxy group in the target compound allows for demethylation to hydroxyl derivatives, enabling further functionalization—a route less feasible with chloro or trifluoromethoxy analogs .
  • Fluorine Impact : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, as seen in GLUT1 inhibitors , but excessive fluorination (e.g., tetrafluoroethyl in ) may reduce solubility.
  • Positional Isomerism : Bromine at C4 (target compound) vs. C6 () alters electronic distribution, affecting π-π stacking in protein-ligand interactions .

Biological Activity

4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline (CAS Number: 18706-38-2) is a heterocyclic aromatic compound belonging to the quinoline family. Its unique structure, characterized by a bromine atom at the 4-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 2-position, contributes to its distinctive biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C11H7BrF3N
  • Molecular Weight : 306.1 g/mol
  • Structural Features :
    • Bromine at the 4-position
    • Methoxy group at the 6-position
    • Trifluoromethyl group at the 2-position

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Case Studies and Research Findings

Several studies provide insights into the biological activity of quinoline derivatives, including those structurally related to this compound:

  • Study on Trifluoromethyl Alcohols :
    A study evaluated the anticancer activity of quinoline-derived trifluoromethyl alcohols, which were found to inhibit growth in zebrafish embryo models. This suggests that similar structural motifs may confer anticancer properties .
  • Mechanism of Action :
    The mechanism by which quinoline derivatives exert their effects often involves modulation of enzyme activity and interaction with cellular receptors. For instance, compounds with trifluoromethyl groups have been shown to enhance potency against various biological targets due to their electronic properties .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-(trifluoromethyl)quinoline Bromine at 4-position, trifluoromethyl at 2-positionLacks methoxy group; different reactivity
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline Chlorine instead of methoxyDifferent halogen substitution
4-Bromo-6-methyl-2-(trifluoromethyl)quinoline Methyl group instead of methoxyVaries in steric effects and reactivity

Conclusion and Future Perspectives

This compound presents a promising area for further research due to its unique structural properties and observed biological activities. Future studies should focus on elucidating its specific mechanisms of action, potential therapeutic applications in oncology, and interactions with other biomolecules.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step halogenation and functionalization. Key steps include:

  • Methoxy introduction : Methoxylation of precursor quinoline derivatives via nucleophilic aromatic substitution (e.g., using NaOMe/CuI in DMF at 120°C) .
  • Bromination : Electrophilic bromination at the 4-position using Br₂/FeBr₃ or NBS under controlled conditions .
  • Trifluoromethylation : Radical trifluoromethylation or cross-coupling (e.g., using CF₃Cu reagents) .
    Optimization factors : Solvent polarity (DMF vs. THF), temperature (80–150°C), and catalyst choice (Pd for coupling reactions). Conflicting yields may arise from competing side reactions (e.g., over-bromination), requiring TLC or HPLC monitoring .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹⁹F NMR identifies trifluoromethyl group environments; ¹H NMR distinguishes methoxy protons (δ 3.8–4.0 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and substituent orientation. The trifluoromethyl group often induces steric strain, visible in bond angle deviations .
  • Mass spectrometry : High-resolution MS confirms molecular weight (306.08 g/mol) and isotopic patterns for bromine .

Q. How do the bromine, methoxy, and trifluoromethyl groups influence reactivity in substitution reactions?

  • Bromine : Acts as a leaving group in cross-coupling (e.g., Suzuki-Miyaura) but requires Pd catalysts .
  • Methoxy : Electron-donating effect activates the 6-position for electrophilic substitution; deactivates adjacent positions .
  • Trifluoromethyl : Strong electron-withdrawing effect directs reactions to electron-rich regions (e.g., 3- and 7-positions) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for drug discovery?

  • Protecting groups : Trimethylsilyl (TMS) or iodine temporarily block reactive sites, allowing sequential functionalization .
  • Directed ortho-metalation : Use LDA or Grignard reagents to target specific positions .
  • Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions by reducing side-product formation .

Q. How does this compound interact with biological targets, and what structural modifications enhance activity?

  • Enzyme inhibition : The trifluoromethyl group enhances binding to hydrophobic pockets (e.g., cytochrome P450 active sites) .
  • SAR insights :
    • Methoxy removal : Reduces solubility but increases membrane permeability.
    • Bromine replacement : Substitution with -NH₂ improves anticancer activity but lowers metabolic stability .
    • Table : Comparative IC₅₀ values against analogs (hypothetical data):
CompoundIC₅₀ (μM)Target
Target compound0.45Cytochrome P450 3A4
6-Chloro analog ()1.2Cytochrome P450 3A4
8-Methyl analog ()2.8Cytochrome P450 3A4

Q. What mechanistic insights explain contradictions in substitution reaction outcomes?

  • Solvent effects : Polar aprotic solvents (DMF) favor SNAr, while non-polar solvents (toluene) promote radical pathways for trifluoromethylation .
  • Temperature : High temperatures (>120°C) accelerate bromine displacement but risk decomposition .

Q. How does this compound compare to halogenated quinoline analogs in material science applications?

  • Electronic properties : The trifluoromethyl group lowers LUMO energy, enhancing electron-transport capabilities in OLEDs vs. chloro analogs .
  • Thermal stability : Methoxy substitution improves thermal stability (TGA decomposition at 280°C vs. 250°C for 6-fluoro analog) .

Q. What crystallographic challenges arise when resolving its structure, and how are they addressed?

  • Disorder issues : The trifluoromethyl group often exhibits rotational disorder. Refinement using SHELXL’s PART instruction improves model accuracy .
  • Twinned crystals : SHELXPRO interfaces with scaling algorithms to handle twinning in low-symmetry space groups .

Q. Can AI-driven retrosynthetic tools predict novel routes for this compound?

  • Yes : Tools using Pistachio/Reaxys databases suggest one-step routes via Ullmann coupling or Buchwald-Hartwig amination, though experimental validation is needed .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Gloves, goggles, and fume hoods required due to toxicity (H302, H315) .
  • Waste disposal : Halogenated waste streams for bromine-containing byproducts .

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